molecular formula C17H14N2S B13992026 6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 64997-27-9

6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B13992026
CAS No.: 64997-27-9
M. Wt: 278.4 g/mol
InChI Key: FWZUCPSMECJOAK-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system consisting of an imidazole ring and a thiazole ring, which contributes to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multicomponent reactions and cyclization processes. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides in yields up to 87% .

Industrial Production Methods

Industrial production methods for imidazo[2,1-b]thiazole derivatives often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazole derivatives involves various molecular targets and pathways. For instance, some derivatives modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation. Additionally, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- stands out due to its unique biphenyl substitution, which can enhance its biological activity and specificity compared to other imidazo[2,1-b]thiazole derivatives. This structural feature may contribute to improved binding affinity and selectivity for certain molecular targets, making it a promising candidate for further drug development .

Properties

CAS No.

64997-27-9

Molecular Formula

C17H14N2S

Molecular Weight

278.4 g/mol

IUPAC Name

6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2

InChI Key

FWZUCPSMECJOAK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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